Clinical Cognitive Efficacy: Superior MoCA Score Improvement Over Piracetam/Cinnarizine in Vascular Cognitive Impairment
In a randomized clinical trial of 150 patients with non-demented vascular cognitive impairment, Omberacetam demonstrated a statistically significant improvement in cognitive function as measured by the Montreal Cognitive Assessment (MoCA), achieving a mean increase of +3.5 points (from 19.8 to 23.3, p≤0.001) after 45 days of treatment at 20 mg/day [1]. This improvement was more pronounced than that observed in the comparator group receiving piracetam/cinnarizine combination therapy (400/25 mg three times daily), where the MoCA score increase was described as 'less significant' but not fully quantified in the available data [1].
| Evidence Dimension | Cognitive function improvement (MoCA score change) |
|---|---|
| Target Compound Data | +3.5 points (from 19.8 to 23.3) |
| Comparator Or Baseline | Piracetam/cinnarizine (400/25 mg TID) - increase noted but 'less significant' |
| Quantified Difference | Omberacetam showed greater magnitude of improvement, but comparator's exact MoCA change not fully reported |
| Conditions | 45-day treatment, 20 mg/day Omberacetam vs. Piracetam/Cinnarizine 400/25 mg TID, n=150 patients with vascular cognitive impairment |
Why This Matters
This clinical data provides the strongest direct evidence for selecting Omberacetam over piracetam-based regimens in research focused on vascular cognitive impairment.
- [1] Dadasheva MN, Gorenkov RV, Zolotovskaya IA, et al. Possibilities of nootropic drugs in non-demented patients with vascular cognitive disorders. Nevrologiya, Neiropsikhiatriya, Psikhosomatika. 2022;14(2):49-55. View Source
